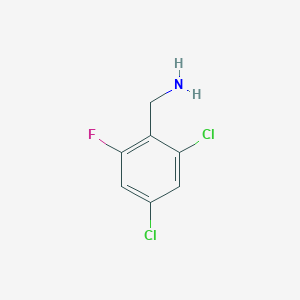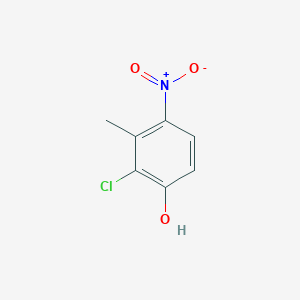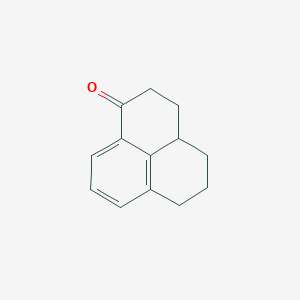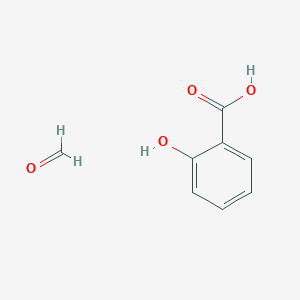
1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
描述
TAK-225 是一种三唑并哒嗪衍生物,被开发为抗过敏药物。它以其增强气道纤毛清除能力而闻名,这对呼吸健康至关重要。 TAK-225 作为白三烯受体、血小板活化因子受体和内皮素受体的拮抗剂,在治疗哮喘等疾病方面有效 .
准备方法
合成路线和反应条件: TAK-225 的合成涉及三唑并哒嗪核心结构的形成。该过程通常包括在受控条件下将合适的先驱体环化。 关于合成路线和反应条件的具体细节属于原始公司武田药品工业株式会社的专有信息 .
工业生产方法: TAK-225 的工业生产将涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 这包括使用先进的化学反应器和纯化技术来分离最终产品 .
化学反应分析
反应类型: TAK-225 经历各种化学反应,包括:
氧化: TAK-225 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以改变 TAK-225 中的官能团。
取代: TAK-225 可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用像氢化铝锂和硼氢化钠这样的还原剂。
取代: 条件根据取代基的不同而有所不同,但常见的试剂包括卤素和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以生成各种取代的三唑并哒嗪化合物 .
科学研究应用
TAK-225 具有多种科学研究应用:
化学: 用作研究三唑并哒嗪衍生物行为的模型化合物。
生物学: 研究其对气道纤毛清除和纤毛运动的影响。
医学: 由于其受体拮抗特性,被探索为治疗哮喘和其他呼吸系统疾病的潜在治疗方法。
作用机制
TAK-225 通过拮抗白三烯受体、血小板活化因子受体和内皮素受体来发挥作用。这导致抑制引起气道炎症和收缩的通路。 该化合物增加细胞内环状腺苷单磷酸 (cAMP) 水平,从而增强纤毛运动并改善纤毛清除 .
类似化合物:
孟鲁司特: 另一种用于治疗哮喘的白三烯受体拮抗剂。
扎鲁司特: 与孟鲁司特类似,用于哮喘管理。
波生坦: 一种用于治疗肺动脉高压的内皮素受体拮抗剂。
TAK-225 的独特性: TAK-225 的独特之处在于其多靶点拮抗特性,同时影响白三烯受体、血小板活化因子受体和内皮素受体。 这种广泛的作用范围使其成为治疗各种呼吸系统疾病的通用化合物 .
相似化合物的比较
Montelukast: Another leukotriene receptor antagonist used to treat asthma.
Zafirlukast: Similar to montelukast, used for asthma management.
Bosentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.
Uniqueness of TAK-225: TAK-225 is unique due to its multi-target antagonistic properties, affecting leukotriene receptors, platelet-activating factor receptors, and endothelin receptors simultaneously. This broad spectrum of action makes it a versatile compound for treating various respiratory conditions .
属性
CAS 编号 |
152537-59-2 |
|---|---|
分子式 |
C13H21N5O3S |
分子量 |
327.41 g/mol |
IUPAC 名称 |
2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20) |
InChI 键 |
OQGLMJWGJNCHNA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

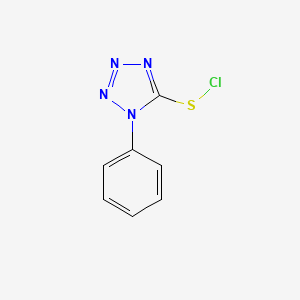

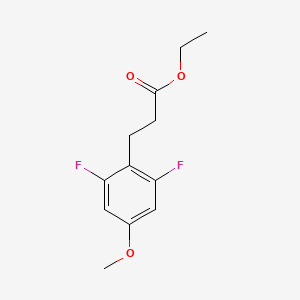
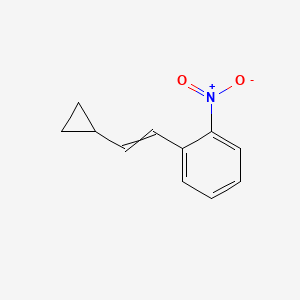


![1-[[5-Chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8562909.png)
